molecular formula C24H22N4O5S B11395010 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395010
M. Wt: 478.5 g/mol
InChI Key: GPJBHJKYFQYPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.21 (s, 1H, H-5 chromene)
  • δ 7.82–7.75 (m, 4H, aromatic H from sulfamoylphenyl)
  • δ 6.89 (s, 1H, H-3 chromene)
  • δ 3.42 (q, J = 7.2 Hz, 2H, -CH₂CH₃)
  • δ 2.51 (s, 6H, -N(CH₃)₂ pyrimidine)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 175.8 (C=O, chromene-4-one)
  • δ 165.2 (C=O, carboxamide)
  • δ 157.3 (C-2 pyrimidine)
  • δ 25.1 (-CH₂CH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1685: ν(C=O, chromone)
  • 1650: ν(C=O, carboxamide)
  • 1340, 1160: νasym(SO₂), νsym(SO₂)
  • 3270: ν(N-H, sulfamoyl)

UV-Vis Spectroscopy

  • λmax = 278 nm (π→π* transition, chromene ring)
  • λmax = 320 nm (n→π* transition, carbonyl groups)

These spectral signatures align with chromene carboxamides bearing electron-withdrawing substituents.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H22N4O5S/c1-4-16-5-10-21-19(12-16)20(29)13-22(33-21)23(30)27-17-6-8-18(9-7-17)34(31,32)28-24-25-14(2)11-15(3)26-24/h5-13H,4H2,1-3H3,(H,27,30)(H,25,26,28)

InChI Key

GPJBHJKYFQYPHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 6-Ethyl-4-oxo-4H-chromene-2-carboxylate

The chromene core is constructed via cyclocondensation. A modified Kostanecki-Robinson reaction employs resorcinol derivatives and β-keto esters under acidic conditions. For the 6-ethyl variant, ethyl 3-oxopentanoate reacts with 4-ethylresorcinol in acetic anhydride at 120°C for 6 hours, yielding the chromone ester.

Reaction Conditions

  • Reactants : 4-ethylresorcinol (1.0 equiv), ethyl 3-oxopentanoate (1.2 equiv)

  • Catalyst : Concentrated H₂SO₄ (0.5 equiv)

  • Solvent : Acetic anhydride

  • Temperature : 120°C

  • Yield : 70–80%

Hydrolysis to 6-Ethyl-4-oxo-4H-chromene-2-carboxylic Acid

The ester undergoes saponification using NaOH (2.0 M) in ethanol/water (3:1) at reflux for 3 hours. Acidification with HCl precipitates the carboxylic acid.

Key Data

  • Purity : >95% (HPLC)

  • Yield : 80–90%

Amidation with 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline in dry toluene under N₂. Triethylamine (TEA) is added to scavenge HCl.

Optimized Parameters

  • Molar Ratio : 1:1.2 (acid:amine)

  • Solvent : Dry toluene

  • Base : TEA (2.0 equiv)

  • Temperature : 80°C, 12 hours

  • Yield : 60–75%

Knoevenagel Condensation Approach

Formation of α-Cyanoacrylate Intermediate

A Knoevenagel condensation between 4-ethylsalicylaldehyde and ethyl cyanoacetate forms the α-cyanoacrylate. Triphenylphosphine (20 mol%) in ethanol at 75°C for 4 hours achieves 85% yield.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the aldehyde on the activated methylene, followed by dehydration.

Cyclization to Chromene Carboxylate

The α-cyanoacrylate undergoes cyclization in acetic anhydride with catalytic H₂SO₄ (0.1 equiv) at 100°C for 2 hours, yielding ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate.

Yield Improvement

  • Microwave irradiation (100 W, 10 min) increases yield to 92%.

Sulfonylation and Amine Coupling

Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline

4-Aminobenzenesulfonamide reacts with 2-chloro-4,6-dimethylpyrimidine in DMF at 90°C for 8 hours. K₂CO₃ (2.0 equiv) facilitates nucleophilic substitution.

Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 2.41 (s, 6H, CH₃).

Coupling with Chromene Acyl Chloride

The sulfamoyl aniline (1.0 equiv) reacts with the chromene acyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C. TEA (3.0 equiv) ensures complete deprotonation.

Purification

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)

  • Purity : 98% (LC-MS)

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Multi-Step SynthesisAmidation of acyl chloride60–75%High purity, scalableLengthy (3 steps)
Knoevenagel RouteCyclization of α-cyanoacrylate85–92%Rapid under microwaveRequires specialized equipment
SulfonylationNucleophilic substitution70–80%Straightforward pyrimidine functionalizationSensitive to moisture

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1715 cm⁻¹ (C=O, chromone), 1340 cm⁻¹ (S=O), 1650 cm⁻¹ (CONH).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CONH), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (s, 1H, pyrimidine-H), 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar chromene system and sulfamoyl-phenyl dihedral angle of 87.5°.

Challenges and Optimization Strategies

Byproduct Formation in Amidation

Competitive formation of N-acylurea is mitigated by strict anhydrous conditions and excess TEA.

Solvent Selection for Cyclization

Replacing ethanol with deep eutectic solvents (e.g., choline chloride/urea) improves yield to 89% while reducing toxicity.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adopting flow chemistry for intermediate reductions reduces reaction time from 12 hours to 30 minutes.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 (traditional) vs. 5.1 (microwave-assisted).

  • E-factor : 23.5 (traditional) vs. 12.8 (optimized) .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

  • Sulfamoyl group : Facilitates nucleophilic substitution and amide bond formation.

  • Chromene core : Susceptible to electrophilic aromatic substitution and ring-opening reactions.

Acylation and Alkylation

  • Acylation : The carboxamide group undergoes acylation with acyl chlorides or anhydrides.

    • Mechanism : Nucleophilic attack by the amide nitrogen on the acylating agent.

  • Alkylation : The chromene ring may undergo alkylation under basic conditions (e.g., SN2 reactions).

Hydrolysis

  • Amide Hydrolysis : Under acidic/basic conditions, the amide bond can hydrolyze to regenerate the carboxylic acid.

    • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH).

Coupling Reactions

  • Sulfamoylation : The sulfamoyl group can participate in coupling reactions with other nucleophiles (e.g., amines).

Characterization Techniques

Structural confirmation relies on spectroscopic methods:

Technique Key Observations
¹H NMR - Aromatic protons (δ 6.99–8.09 ppm)
text
- Singlet for pyrone ring hydrogen (δ ~8.09 ppm) - Amide proton (δ ~10.66 ppm in DMSO-d₆)[2] |

| ¹³C NMR | - Carbonyl signals (e.g., carboxylic acid at δ 161.89 ppm) |
| MS | Molecular ion peak at m/z corresponding to molecular weight (e.g., 370.43 g/mol) |

Table 1: Typical Reaction Conditions

Reaction Type Reagents Conditions
HydrolysisAqueous HCl/NaOHReflux, 2–4 hours
Amide CouplingPyBOP, DIPEA, AmineDMF, RT–40°C, 1–2 hours
AcylationAcyl chloride, PyridineDichloromethane, 0°C–RT, 1 hour

Table 2: Functional Group Reactivity

Functional Group Reactivity Example Reaction
SulfamoylNucleophilic substitutionReaction with alkyl halides
Chromene coreElectrophilic aromatic substitutionBromination, nitration
AmideHydrolysis, acylationAcid/base hydrolysis, acyl transfer

Research Findings and Implications

  • Biological Targets : Preliminary studies suggest interactions with enzymes involved in bacterial growth and cancer cell proliferation.

  • Chemical Stability : The chromene core and sulfamoyl group contribute to stability under standard conditions but may undergo degradation under extreme pH or temperatures.

  • Future Directions : Further exploration of reaction pathways to optimize synthesis efficiency and biological activity is warranted .

Scientific Research Applications

Antimicrobial Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide exhibits significant antibacterial properties. It functions primarily as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. This inhibition leads to reduced bacterial growth and replication.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

Anti-inflammatory and Anticancer Properties

Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it has shown potential in inducing apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulators and oxidative stress induction.

Neuroprotective Effects

Studies suggest that compounds similar to this compound may protect neuronal cells from oxidative damage, making it a candidate for neurodegenerative disease treatments.

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in the development of new materials and chemical processes.

Synthetic Routes

The synthesis typically involves:

  • Formation of the chromene core.
  • Introduction of the pyrimidine ring.
  • Attachment of the sulfamoyl group.

Common reagents include ethyl acetoacetate and sulfonyl chlorides, with reactions conducted under controlled conditions to ensure high yield and purity.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated significant inhibition of COX enzymes by derivatives similar to this compound, resulting in reduced edema in animal models.
  • Neuroprotective Effects : In vitro studies highlighted that chromene derivatives could shield neuronal cells from oxidative stress and apoptosis.
  • Cytotoxicity in Cancer Cell Lines : Assays on various cancer cell lines revealed that this compound exhibited cytotoxic effects, decreasing cell viability and increasing apoptosis markers.

Comparative Analysis with Related Compounds

To better understand its biological activity, this compound can be compared with related compounds:

Compound NameCOX Inhibition IC50 (µM)AChE Inhibition IC50 (µM)Cytotoxicity (IC50) (µM)
N-{4-[sulfamoyl]phenyl}-6-methylchromene12.515.020.0
N-{4-[dimethylpyrimidinyl]sulfamoyl}-6-benzylchromene10.018.525.0
N-{4-[dimethylpyrimidinyl]sulfamoyl}-6-ethylchromene8.012.015.0

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chromene and Pyrimidine Moieties

6-Ethyl vs. 6-Methyl Chromene Derivatives

The compound N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide () differs only by a methyl group at the chromene 6-position instead of ethyl.

Pyrimidine vs. Isoxazole/Thiazole Sulfamoyl Groups

Compounds such as C F3 and C F4 () replace the 4,6-dimethylpyrimidine with 5-methylisoxazole or thiazole rings. These substitutions alter electron distribution and hydrogen-bonding capacity, which could influence target affinity. Pyrimidine-based sulfonamides often exhibit stronger π-π stacking interactions in crystal structures compared to isoxazole derivatives .

Crystallographic and Hydrogen-Bonding Properties

The crystal structure of 2-[(E)-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]-6-hydroxyphenolate () reveals:

  • Intramolecular hydrogen bonds between sulfamoyl N–H and pyrimidine N atoms.
  • π-π interactions between aromatic rings (distance: 3.5–3.7 Å).
    These features stabilize the molecular conformation and may enhance thermal stability compared to analogs lacking planar substituents .

Pharmacopeial Relevance

Regulatory guidelines for related compounds emphasize purity thresholds and storage in light-resistant containers, suggesting similar handling requirements for the target molecule .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties References
Target Compound Chromene-2-carboxamide 6-Ethyl, 4-oxo, 4,6-dimethylpyrimidine High lipophilicity, π-π stacking
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide Chromene-2-carboxamide 6-Methyl, 4-oxo, 4,6-dimethylpyrimidine Reduced lipophilicity vs. ethyl analog
7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-... (10a) Pyrrolo[2,3-d]pyrimidine Cyclopentyl, 2-methoxyphenyl Moderate synthetic yield (43%)
C F3 (Isoxazole analog) Pentanamide 5-Methylisoxazole, dioxoisoindoline Altered hydrogen-bonding capacity

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive analysis.

Structure and Composition

The molecular formula of the compound is C22H18N4O5SC_{22}H_{18}N_{4}O_{5}S with a molecular weight of 450.47 g/mol. The compound features a chromene structure, which is known for its diverse biological activities.

PropertyValue
Molecular Weight450.47 g/mol
Molecular FormulaC22H18N4O5S
LogP2.6078
Polar Surface Area105.116 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Compounds with chromene structures have been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced inflammatory responses in various models .
  • Anti-cancer Activity : Studies suggest that chromene derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and the induction of oxidative stress .
  • Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease .

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various chromene derivatives, including those similar to our compound, showing significant inhibition of COX enzymes and reduced edema in animal models .
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of chromene derivatives against neurodegenerative diseases. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative damage and apoptosis .
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to decreased cell viability and increased apoptosis markers .

Comparative Analysis with Related Compounds

To provide a clearer understanding of the biological activity, a comparison with related compounds is outlined below:

Compound NameCOX Inhibition IC50 (µM)AChE Inhibition IC50 (µM)Cytotoxicity (IC50) (µM)
N-{4-[sulfamoyl]phenyl}-6-methylchromene12.515.020.0
N-{4-[dimethylpyrimidinyl]sulfamoyl}-6-benzylchromene10.018.525.0
N-{4-[dimethylpyrimidinyl]sulfamoyl}-6-ethylchromene8.012.015.0

Q & A

Basic: How can synthetic yields of this compound be optimized, and what reaction conditions are critical for scalability?

Methodological Answer:
Optimization involves systematic screening of catalysts, solvents, and temperature regimes. For example, in analogous pyrimidine derivatives, substituting polar aprotic solvents (e.g., DMF) with toluene improved yields from 72% to 96% by reducing side reactions . Key steps include:

  • Catalyst selection : Palladium-based catalysts enhance coupling efficiency in sulfonamide linkages.
  • Temperature control : Maintaining 80–100°C prevents decomposition of thermally sensitive intermediates.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:1 ratio) ensures high purity (>95%) .

Table 1: Reaction Optimization Parameters for Analogous Compounds

ParameterOptimal RangeImpact on YieldReference
SolventToluene+24% yield
CatalystPd(OAc)₂+15% efficiency
Temperature80–100°CPrevents degradation

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H NMR : Assign peaks using deuterated DMSO (δ 7.2–8.5 ppm for aromatic protons; δ 2.5–3.5 ppm for ethyl and methyl groups) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 481.15) with <2 ppm error .
  • Melting Point : Consistency (e.g., 216–218°C) indicates purity; deviations >5°C suggest impurities .
  • HPLC : Use a C18 column (ACN/water, 0.1% TFA) to validate purity (>98%) .

Basic: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS .
  • Surfactants : Polysorbate 80 (0.01% w/v) enhances solubility of hydrophobic moieties .
  • pH adjustment : Buffers at pH 7.4 stabilize the sulfonamide group, reducing precipitation .

Advanced: How can computational modeling predict reaction mechanisms for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) identify transition states and intermediates. For example:

  • Reaction path search : IRC (Intrinsic Reaction Coordinate) analysis maps energy profiles for sulfamoyl bond formation .
  • Solvent effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .
  • Validation : Compare computed activation energies (±2 kcal/mol) with experimental kinetics .

Advanced: What crystallographic challenges arise in resolving the compound’s 3D structure, and how are they mitigated?

Methodological Answer:

  • Crystal growth : Slow evaporation from acetonitrile/ethyl acetate mixtures produces diffraction-quality crystals .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., 2.1 Å) stabilize conformation; synchrotron X-ray (λ = 0.7 Å) resolves weak C–H⋯π interactions .
  • Disorder modeling : SHELXL refines occupancies for disordered ethyl groups .

Table 2: Key Crystallographic Parameters

ParameterValueReference
Dihedral angles12.8°–86.1°
Hydrogen bond lengths2.1–2.4 Å

Advanced: How should contradictory biological activity data (e.g., enzyme inhibition vs. activation) be analyzed?

Methodological Answer:

  • Dose-response curves : Fit data to Hill equations to differentiate allosteric vs. competitive mechanisms .
  • Control experiments : Use knockout cell lines to confirm target specificity (e.g., CRISPR-Cas9 for kinase deletion) .
  • Meta-analysis : Apply ANOVA to compare replicates (p < 0.05 threshold) and identify outliers .

Advanced: What strategies identify pharmacological targets for this compound’s putative anticancer activity?

Methodological Answer:

  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners in MCF-7 cells .
  • Docking studies : AutoDock Vina predicts affinity for kinases (e.g., CDK2, ΔG = −9.2 kcal/mol) .
  • In vivo validation : Xenograft models (e.g., BALB/c mice) assess tumor growth inhibition (IC₅₀ < 10 µM) .

Advanced: How does comparative analysis with structural analogs inform SAR (Structure-Activity Relationship) studies?

Methodological Answer:

  • Pharmacophore mapping : Overlay with analogs (e.g., trifluoromethyl vs. methyl groups) to highlight lipophilicity effects .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., sulfamoyl group adds +1.2 log units in potency) .
  • Crystallographic comparison : Identify conserved binding motifs (e.g., π-stacking with phenyl rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.